molecular formula C14H15F3N2O2 B13756888 (3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one

(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one

Cat. No.: B13756888
M. Wt: 300.28 g/mol
InChI Key: DASHCRYGFBPHOW-UHFFFAOYSA-N
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Description

(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique trifluorobutoxyimino group, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Trifluorobutoxyimino Group: This step involves the reaction of the indole derivative with a trifluorobutoxyimino reagent under specific conditions to introduce the trifluorobutoxyimino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluorobutoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    3-(2-bromoethyl)indole: A precursor for the synthesis of other indole derivatives.

Uniqueness

The presence of the trifluorobutoxyimino group in (3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one makes it unique compared to other indole derivatives. This group may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one

InChI

InChI=1S/C14H15F3N2O2/c1-2-9-4-5-10-11(8-9)18-13(20)12(10)19-21-7-3-6-14(15,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,18,19,20)

InChI Key

DASHCRYGFBPHOW-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)/C(=N\OCCCC(F)(F)F)/C(=O)N2

Canonical SMILES

CCC1=CC2=C(C=C1)C(=NOCCCC(F)(F)F)C(=O)N2

Origin of Product

United States

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